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Compound of Interest

Compound Name: 2,4-Dihydroxy-3-nitropyridine

Cat. No.: B116508

An In-depth Technical Guide to the Physical Properties of 2,4-Dihydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-3-nitropyridine, also known by its tautomeric names such as 4-hydroxy-3-
nitro-1H-pyridin-2-one and 3-nitro-2,4-pyridinediol, is a pivotal intermediate in the synthesis of
various pharmaceutical compounds.[1][2] Its utility, particularly in the development of
treatments for cardiovascular diseases, underscores the importance of a thorough
understanding of its physical and chemical characteristics.[1][2] This guide provides a
comprehensive overview of the core physical properties of 2,4-dihydroxy-3-nitropyridine,
offering insights into its structural nuances, spectroscopic profile, and thermal behavior. The
information presented herein is intended to equip researchers and drug development
professionals with the foundational knowledge required for its effective handling,
characterization, and application in synthetic chemistry.

Molecular Structure and Tautomerism

The chemical structure of 2,4-dihydroxy-3-nitropyridine is not static; it exists as a mixture of
tautomers. This phenomenon, common in hydroxypyridines, significantly influences its physical
properties and reactivity.[3] The primary tautomeric forms are the dihydroxy form (2,4-
dihydroxypyridine) and the more stable keto-enol forms (4-hydroxy-2-pyridone and 2-hydroxy-
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4-pyridone). The presence of the nitro group further influences the electronic distribution within
the pyridine ring.

The IUPAC name for the most common tautomer is 4-hydroxy-3-nitro-1H-pyridin-2-one.[4] This
highlights that one of the hydroxyl groups exists predominantly as a ketone.

Caption: Tautomeric equilibrium of 2,4-dihydroxy-3-nitropyridine.

Physicochemical Properties

The fundamental physical and chemical properties of 2,4-dihydroxy-3-nitropyridine are
summarized in the table below. These properties are essential for its identification and for
planning its use in chemical reactions and purification processes.

Property Value Reference(s)
Molecular Formula CsHaN20a4 [5]
Molecular Weight 156.10 g/mol [5]

Light yellow to yellow
Appearance , [51[6]
crystalline powder

Density 1.7 £ 0.1 g/lcm3 [5]
Refractive Index 1.683 [5]
Polar Surface Area 95.2 A2 [5]
XLogP3 0.2 (5]

Thermal Properties and Stability

The thermal behavior of 2,4-dihydroxy-3-nitropyridine is a critical consideration for its safe
handling and storage. There are conflicting reports regarding its melting point, which likely
points to thermal instability.

e One source reports a melting point of 265°C with decomposition.[5]
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e Another source, a patent, indicates a melting point of 183.85°C as determined by Differential
Scanning Calorimetry (DSC).[1]

Crucially, the latter source issues a caution: this material exhibits a large exothermic reaction at
the onset of melting at 262.62°C.[1] It is therefore recommended not to heat this substance to
within 100°C of this decomposition temperature.[1] This thermal instability is a significant safety
consideration, suggesting that the compound can decompose energetically at elevated
temperatures.

Solubility Profile

Understanding the solubility of 2,4-dihydroxy-3-nitropyridine is vital for selecting appropriate
solvents for synthesis, purification, and analytical procedures.

The compound is reported to be soluble in a range of common organic solvents, including:

Dimethyl Sulfoxide (DMSO)

Acetone

Chloroform

Dichloromethane

Ethyl Acetate[4]

The solubility in these solvents is consistent with its moderately polar structure. For purification
by recrystallization, a solvent system would need to be empirically determined to find conditions
where the compound is soluble at elevated temperatures but sparingly soluble at room or lower
temperatures.

Spectroscopic Profile

The spectroscopic data for 2,4-dihydroxy-3-nitropyridine provides a definitive fingerprint for
its identification and structural confirmation. The data reflects the features of the pyridinone
ring, the hydroxyl/keto groups, and the nitro group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are instrumental in elucidating the specific tautomeric form present in
solution. The following data was obtained in DMSO-des, a common solvent for NMR analysis.

e 1H NMR (500 MHz, DMSO-ds): The proton spectrum shows distinct signals for the protons
on the pyridine ring and the acidic protons of the hydroxyl/N-H groups.

[¢]

0 12.42 (broad singlet, 1H): Likely corresponds to the acidic proton of the enolic hydroxyl
group.

[¢]

0 11.87 (singlet, 1H): Can be attributed to the N-H proton of the pyridone tautomer.

[e]

0 7.42 (doublet, J=7.0 Hz, 1H): Aromatic proton on the pyridine ring.

o

0 6.00 (doublet, J=7.2 Hz, 1H): The second aromatic proton on the pyridine ring.[5]

e 13C NMR (125 MHz, DMSO-ds): The carbon spectrum reveals the five distinct carbon
environments in the molecule.

o 0 161.3,156.9, 138.8, 128.2, 98.7: These shifts correspond to the carbons of the
heterocyclic ring, including the carbonyl carbon (typically downfield) and the carbons
bearing the hydroxyl and nitro groups.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the
molecule. The key absorption bands are consistent with the keto-enol tautomeric structure.

e 3194.9 cm~*: Broad absorption characteristic of O-H stretching, and likely N-H stretching as
well.[1]

e 1689.2 cm~1: Strong absorption indicative of a C=0 (carbonyl) stretching vibration from the
pyridone tautomer.[1]

e 1616.5 cm~*: Absorption corresponding to C=C stretching within the aromatic ring.[1]
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» Additional bands corresponding to N-O stretching of the nitro group are also expected,
typically in the 1550-1500 cm~* and 1360-1290 cm~1 regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound.

o High-Resolution Mass Spectrometry (HRMS-ESI):
o Calculated for CsHsN204 [M+H]*: 157.0249
o Found: 157.0256[5]

e Another source also confirms the [M+H]* ion at m/z 157.[1] This data unequivocally confirms
the molecular formula and molecular weight of the compound.

Experimental Protocols
Synthesis of 2,4-Dihydroxy-3-nitropyridine
The following protocol is adapted from literature procedures for the nitration of 2,4-

dihydroxypyridine.[5]

Materials:

2,4-Dihydroxypyridine

e Concentrated Nitric Acid (HNO3)

o Concentrated Sulfuric Acid (H2SOa)

e Crushed Ice / Deionized Water

o Reaction flask (3-necked round bottom flask)

e Magnetic stirrer and stir bar

e |ce bath
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e Buchner funnel and filter paper
Procedure:

e Charge a 100 mL 3-necked round bottom flask with 2,4-dihydroxypyridine (e.g., 9.0 g, 81
mmol).

e In anice bath, cool the flask and slowly add concentrated sulfuric acid (e.g., 30 mL) portion-
wise while stirring, ensuring the temperature is maintained between 0-10°C.

o Continue stirring the mixture at room temperature for approximately 40 minutes.
o Cool the reaction mixture again to below 5°C using an ice bath.

» Slowly add fuming nitric acid (e.g., 4 mL) dropwise over a period of 1 hour, ensuring the
reaction temperature does not exceed 5°C.

 After the addition is complete, slowly pour the reaction mixture into a beaker containing cold
deionized water (e.g., 300 mL) or crushed ice, while stirring vigorously. The temperature
should be kept below 5°C during this quenching step.

o A precipitate will form. Stir the resulting suspension at ambient temperature for 2 hours to
ensure complete precipitation.

o Collect the solid product by vacuum filtration using a Buchner funnel.
e Wash the collected solid thoroughly with cold deionized water (e.g., 100 mL).

e Dry the obtained solid under vacuum to yield 2,4-dihydroxy-3-nitropyridine as a solid.

Physicochemical Characterization Workflow

A standard workflow for the characterization of synthesized 2,4-dihydroxy-3-nitropyridine is
outlined below.
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Caption: Workflow for Synthesis and Characterization.

Safety and Handling

2,4-Dihydroxy-3-nitropyridine is classified as an irritant. Proper safety precautions must be
observed during its handling and use.

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).[5][7]

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

[7]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible substances such as strong oxidizing agents and strong acids.[5]
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o Thermal Hazard: As noted, avoid heating the material close to its decomposition temperature
due to a significant exotherm.[1]

Conclusion

2,4-Dihydroxy-3-nitropyridine is a valuable chemical intermediate whose physical properties
are profoundly influenced by keto-enol tautomerism and thermal instability. A comprehensive
understanding of its spectroscopic signature (NMR, IR, MS), solubility, and particularly its
thermal hazards, is essential for its safe and effective use in research and development. The
data and protocols provided in this guide serve as a foundational resource for scientists
working with this compound, enabling accurate characterization and informed handling in the
pursuit of novel pharmaceutical agents.

References
EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-

nitropyridine - Google P

e 3-Nitro-2(1H)-pyridinone | C5H4N203 | CID 22793 - PubChem

e US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-
nitropyridine - Google P

o SAFETY DATA SHEET - 4-Hydroxy-3-nitropyridine - Fisher Scientific

e 2,4-DIHYDROXY-3-NITROPYRIDINE | 89282-12-2 - Echemi

e 2,4-Dihydroxy-3-nitropyridine | CAS:89282-12-2 | BioCrick

e 2,4-Dihydroxy-3-nitropyridine | 89282-12-2 | Tokyo Chemical Industry

e UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator
for the Hydrogen-Bond Donor Ability of Solvents | Request PDF - ResearchG

e INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE -
JOURNAL OF INDIAN RESEARCH

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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